Sanggenon A

Anti-inflammatory Macrophage Nitric Oxide

Sanggenon A resolves a critical challenge in inflammatory signaling research: structurally similar sanggenons (C, D, M, G) display divergent, non-overlapping biological profiles, making analog substitution scientifically invalid. Sanggenon A is the only sanggenon exhibiting dual NF-κB inhibition and HO-1/Nrf2 activation in both BV2 microglia and RAW264.7 macrophages. • Dual Mechanism: NF-κB inhibition + HO-1/Nrf2 induction-not shared by Sanggenon C (NF-κB only) or G (XIAP inhibitor, 34.26 μM). • Cytokine Panel: Suppresses LPS-induced NO, PGE2, IL-6, and TNF-α. • Purity: ≥98% (HPLC). Stored at -20°C; shipped ambient.

Molecular Formula C25H24O7
Molecular Weight 436.5 g/mol
CAS No. 76464-71-6
Cat. No. B1218152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanggenon A
CAS76464-71-6
Molecular FormulaC25H24O7
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC(=CCC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C
InChIInChI=1S/C25H24O7/c1-13(2)7-10-24-16-6-5-14(26)11-18(16)32-25(24,29)22(28)20-19(31-24)12-17-15(21(20)27)8-9-23(3,4)30-17/h5-9,11-12,26-27,29H,10H2,1-4H3/t24-,25-/m1/s1
InChIKeyWDKDKBZGSVJWSD-JWQCQUIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sanggenon A: Compound Characteristics and Procurement


Sanggenon A (Sanggenone A) is a prenylated flavonoid belonging to the Diels–Alder-type adduct class, isolated predominantly from the root bark of Morus alba (white mulberry) [1]. Characterized by a molecular formula of C25H24O7 and a molecular weight of 436.45 g/mol , it is a member of the sanggenon family of natural products. Sanggenon A exerts its primary biological effects through dual modulation of the nuclear factor kappa B (NF-κB) and heme oxygenase-1/nuclear factor erythroid 2-related factor 2 (HO-1/Nrf2) signaling pathways, as demonstrated in both microglial BV2 and macrophage RAW264.7 cell models [1].

Pathway NF-κB / HO-1 / Nrf2 dual-pathway modulation study context
Model LPS-stimulated BV2 microglial & RAW264.7 macrophage models
Role Sanggenon-family SAR comparator; distinct from C/D/G/F analog profiles

Why Sanggenon A Substitution Fails


The sanggenon family of Diels–Alder adducts exhibits profound functional divergence despite structural similarities. Direct experimental comparisons reveal that Sanggenon A, Kuwanon T, Sanggenon C, and Sanggenon D possess distinct and non-overlapping biological profiles [1]. For instance, within a panel of 11 structurally related Morus alba isolates, only Sanggenon A and Kuwanon T demonstrated potent anti-inflammatory activity via dual NF-κB and HO-1/Nrf2 modulation; other sanggenons, such as M and G, were inactive under identical conditions [1]. Furthermore, Sanggenon A lacks the XIAP inhibitory activity characteristic of Sanggenon G (binding affinity 34.26 μM) and displays different antioxidant selectivity compared to Sanggenon C and D [2]. Consequently, substitution of Sanggenon A with any in-class analog will yield divergent experimental outcomes, rendering cross-study reproducibility and target engagement invalid.

Sanggenon C Lacks HO-1/Nrf2 induction; NF-κB-only profile may not reproduce dual-pathway assay context
Sanggenon G Targets XIAP BIR3, not NF-κB/HO-1/Nrf2; apoptosis-focused mechanism diverges from inflammation-model context
Sanggenon D / F Distinct enzyme inhibition profiles and NO inhibition context may not transfer across model systems

Sanggenon A: Comparative Evidence Guide


Kuwanon T: NO Production Inhibition in Macrophages

In a direct head-to-head comparison of 11 Morus alba isolates, only Sanggenon A and Kuwanon T significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages [1]. Both compounds exhibited comparable potency, reducing nitrite accumulation in a dose-dependent manner at 10–40 μM, with no significant difference between them [1]. This dual activity distinguishes Sanggenon A from inactive analogs such as sanggenon M and mulberofuran G, establishing its unique anti-inflammatory profile.

NO Production Inhibition
Head-to-head
Sanggenon A & Kuwanon T both active at 10–40 μM; other 9 sanggenons inactive
Reported dual-compound activity in LPS-induced NO assay context
RAW264.7; 1 μg/mL LPS; 11-compound panel
Anti-inflammatory Macrophage Nitric Oxide

Sanggenon C: NF-κB Pathway and Cytokine Suppression

Sanggenon A and Sanggenon C exhibit divergent NF-κB regulatory mechanisms. Sanggenon A inhibits NF-κB activation via dual NF-κB and HO-1/Nrf2 pathway modulation in LPS-stimulated BV2 and RAW264.7 cells, resulting in suppressed production of IL-6, TNF-α, and PGE2 [1]. In contrast, Sanggenon C inhibits NF-κB transcriptional activity in RAW264.7 cells but lacks the HO-1/Nrf2 induction characteristic of Sanggenon A [2]. Furthermore, Sanggenon C inhibits pancreatic lipase (PL) with an IC50 of 3.00 μM and induces apoptosis via ERK pathway blockade [3], activities not reported for Sanggenon A.

NF-κB Pathway & Cytokines
Reported
Dual NF-κB inhibition + HO-1/Nrf2 activation; suppresses IL-6, TNF-α, PGE2
Reported dual-pathway anti-inflammatory assay context vs. Sanggenon C NF-κB-only profile
Cross-study; Sanggenon C lacks HO-1/Nrf2 induction
NF-κB IL-6 TNF-α

Sanggenon D: Antioxidant Mechanism Selectivity

A comparative antioxidant study of Diels–Alder adducts revealed that Sanggenon D exhibits superior electron-transfer (ET)-based antioxidant activity (lower IC50 in FRAP and Cu2+-reducing assays) compared to Sanggenon C [1]. However, Sanggenon C displayed superior radical-scavenging activity in multi-pathway DPPH• and ABTS•⁺ assays [1]. Sanggenon A, structurally distinct from both, exerts anti-inflammatory effects primarily through NF-κB/HO-1/Nrf2 signaling modulation rather than direct antioxidant activity [2]. No direct Sanggenon A vs. Sanggenon D antioxidant comparison has been reported, but class-level inference indicates Sanggenon D's antioxidant profile differs from Sanggenon A's inflammation-focused mechanism.

Antioxidant Mechanism
Class-level
Sanggenon D: ET-based antioxidant activity; Sanggenon A: inflammation-focused NF-κB/HO-1/Nrf2 mechanism
Mechanism-specific selection context; class-level inference only
No direct Sanggenon A vs. D antioxidant comparison reported
Antioxidant Radical Scavenging Electron Transfer

Sanggenon G: XIAP Inhibition and Pro-Apoptotic Activity

Sanggenon G is a potent, cell-permeable inhibitor of X-linked inhibitor of apoptosis protein (XIAP), binding specifically to the BIR3 domain with an affinity of 34.26 μM and enhancing caspase activation . In contrast, Sanggenon A exhibits no reported XIAP binding or direct pro-apoptotic activity; its primary mechanism is anti-inflammatory via NF-κB and HO-1/Nrf2 pathway modulation [1]. This functional dichotomy within the sanggenon family is critical: Sanggenon A is suited for inflammation models, while Sanggenon G is appropriate for apoptosis/cancer studies.

XIAP Binding
Reported
34.26 μM
Reported XIAP BIR3 binding context; Sanggenon A not active in this assay
Sanggenon G only; cross-study comparison
XIAP Apoptosis Cancer

Kuwanon G: α-Glucosidase Inhibition Mechanism

Kuwanon G inhibits α-glucosidase with an IC50 of 38.3 μM (3.83 × 10⁻⁵ mol/L) via a competitive inhibition mechanism, binding through hydrophobic interactions and hydrogen bonds as confirmed by molecular docking [1]. Sanggenon D, another sanggenon analog, exhibits mixed non-competitive/anti-competitive inhibition with an IC50 of 45.1 μM [1]. Sanggenon A's α-glucosidase inhibitory activity has not been reported in direct comparative studies; however, class-level inference suggests that structural differences among sanggenons confer distinct enzyme inhibition profiles. Researchers requiring α-glucosidase inhibition should select Kuwanon G or Sanggenon D, not Sanggenon A.

α-Glucosidase Inhibition
Class-level
IC50 38.3 μM (competitive)
Reported enzyme inhibition context; Sanggenon A not reported active
Kuwanon G data; class-level inference for Sanggenon A
α-Glucosidase Diabetes Enzyme Inhibition

Sanggenon F: Potency in NO Production

Sanggenon F inhibits LPS- and IFN-γ-induced nitric oxide (NO) production in RAW264.7 macrophages with a reported IC50 of 19 nM [1]. Sanggenon A also inhibits LPS-induced NO production in the same cell line, but its potency is not reported as an IC50 value in direct comparisons [2]. The nanomolar potency of Sanggenon F (19 nM) suggests it may be a more potent NO inhibitor than Sanggenon A, though head-to-head studies are lacking. This cross-study comparison indicates that for high-potency NO inhibition, Sanggenon F may be preferable, whereas Sanggenon A's dual NF-κB/HO-1/Nrf2 mechanism offers broader anti-inflammatory pathway coverage.

NO Inhibition Potency
Reported
IC50 19 nM
Reported nanomolar inhibition context; different induction conditions apply
Sanggenon F; LPS+IFN-γ vs. LPS-only for Sanggenon A
Nitric Oxide RAW264.7 Anti-inflammatory

Sanggenon A: Optimal Research Applications


Dual NF-κB/HO-1/Nrf2 Pathway Modulation in Inflammation Models

Sanggenon A is uniquely qualified for studies investigating the crosstalk between NF-κB-mediated inflammatory signaling and HO-1/Nrf2-mediated cytoprotective responses. Direct evidence demonstrates that Sanggenon A simultaneously inhibits NF-κB activation and induces HO-1 expression via Nrf2 in both BV2 microglial and RAW264.7 macrophage cells [1]. This dual mechanism distinguishes Sanggenon A from single-pathway inhibitors such as Sanggenon C (NF-κB only) and from non-inflammatory sanggenons such as M and G [1]. Researchers should select Sanggenon A for experiments requiring simultaneous modulation of inflammatory and antioxidant response pathways.

Cytokine Suppression in LPS-Induced Inflammation Models

Sanggenon A is appropriate for in vitro models of LPS-induced inflammation where suppression of multiple pro-inflammatory mediators—including NO, PGE2, IL-6, and TNF-α—is required [1]. Direct head-to-head screening of 11 Morus alba isolates confirmed that Sanggenon A and Kuwanon T are the only compounds within this panel that significantly inhibit LPS-induced NO production in both BV2 and RAW264.7 cells [1]. Sanggenon A also inhibits IL-6 production in TNF-α-stimulated MG-63 osteosarcoma cells, expanding its applicability to bone-related inflammatory models [2]. Procurement of Sanggenon A is justified for broad-spectrum cytokine inhibition studies where alternative sanggenons fail to demonstrate comparable activity.

Comparative Pharmacology of Anti-Inflammatory vs. Pro-Apoptotic Sanggenons

Sanggenon A serves as a critical comparator compound in structure-activity relationship (SAR) studies of the sanggenon family. Its distinct profile—anti-inflammatory via NF-κB/HO-1/Nrf2 without XIAP inhibition—contrasts sharply with Sanggenon G (XIAP inhibitor, 34.26 μM binding affinity) [1] and Sanggenon D (pancreatic lipase inhibitor, IC50 0.77 μM; α-glucosidase inhibitor, IC50 45.1 μM) [2]. Sanggenon A also differs from Sanggenon F, which inhibits LPS/IFN-γ-induced NO production with an IC50 of 19 nM . Procurement of Sanggenon A is essential for studies aiming to parse functional divergence among structurally related Diels–Alder adducts.

HO-1/Nrf2 Pathway Activation in Inflammatory Models

Sanggenon A is uniquely suited for experiments investigating HO-1 induction via Nrf2 activation in inflammatory contexts. The compound induces HO-1 expression through Nrf2 activation, and pharmacological inhibition of HO-1 reverses the anti-inflammatory effects of Sanggenon A, confirming HO-1 as a functional mediator of its activity [1]. This mechanism is not shared by other sanggenons such as Sanggenon C or D, which lack reported HO-1/Nrf2 induction. Researchers requiring a natural product tool compound for HO-1/Nrf2 pathway activation in inflammation models should procure Sanggenon A rather than alternative sanggenons.

Application
Selection Property
Validation Focus
NF-κB/HO-1/Nrf2 crosstalk studies
Dual-pathway modulation profile
HO-1 induction via Nrf2; NF-κB inhibition endpoints
LPS-induced cytokine suppression models
Broad-spectrum cytokine inhibition context
NO, IL-6, TNF-α, PGE2 suppression endpoints
Sanggenon family SAR comparator
Distinct mechanism vs. pro-apoptotic/metabolic sanggenons
Functional divergence from Sanggenon C, D, G
HO-1/Nrf2 pathway activation research
HO-1/Nrf2-specific induction profile
HO-1-dependent pathway endpoint confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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